molecular formula C11H17N5O B11738979 2-(3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11738979
M. Wt: 235.29 g/mol
InChI Key: QGCAWACAACFIEK-UHFFFAOYSA-N
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Description

2-(3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring structure Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-5-amino-pyrazole with an appropriate aldehyde or ketone, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or sodium dodecyl sulfate .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of solid acid catalysts like nano-magnetic Fe3O4-based vanadic acid. These methods aim to optimize yield and purity while minimizing reaction times and costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like Lm-PTR1 in Leishmania, leading to antipromastigote activity. The compound’s binding to these targets is characterized by lower binding free energy, indicating strong interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its dual pyrazole rings and the presence of an ethan-1-ol group, which may enhance its solubility and reactivity compared to similar compounds. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

2-[3-[(2,5-dimethylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H17N5O/c1-9-7-10(15(2)13-9)8-12-11-3-4-16(14-11)5-6-17/h3-4,7,17H,5-6,8H2,1-2H3,(H,12,14)

InChI Key

QGCAWACAACFIEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=NN(C=C2)CCO)C

Origin of Product

United States

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